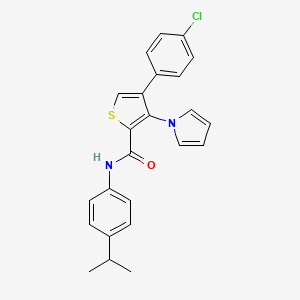
4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-isopropylaniline to form an intermediate, which is then further reacted with 1H-pyrrole to introduce the pyrrole group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the substituents introduced.
科学研究应用
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Industry: Its unique properties may be useful in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
4-(4-Chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
4-(4-Chlorophenyl)-N-(4-butylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Uniqueness: The presence of the isopropyl group in the compound distinguishes it from its analogs, potentially affecting its physical, chemical, and biological properties. This structural variation can lead to differences in reactivity, solubility, and biological activity.
生物活性
The compound 4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiophene core, an amide functional group, and substituted phenyl rings. Its chemical formula is C20H22ClN3OS, with a molecular weight of approximately 385.92 g/mol. The synthesis typically involves multi-step reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the chlorophenyl and isopropyl groups.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene-based amides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that certain derivatives exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Docking studies have suggested that it can interact with enzymes involved in various biological processes, potentially leading to therapeutic applications in conditions like hypertension or diabetes.
- In Silico Studies : Molecular docking simulations indicated favorable binding interactions with acetylcholinesterase (AChE) and urease enzymes, which are relevant targets for drug development in neurodegenerative diseases and urinary tract infections, respectively .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic functions.
- Enzyme Binding : Competitive inhibition at active sites of target enzymes, altering their normal function.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-16(2)17-7-11-20(12-8-17)26-24(28)23-22(27-13-3-4-14-27)21(15-29-23)18-5-9-19(25)10-6-18/h3-16H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXUQKFJURRGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













